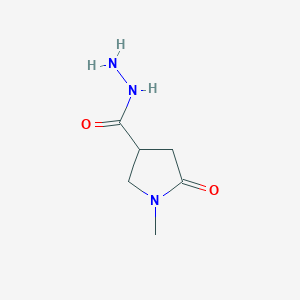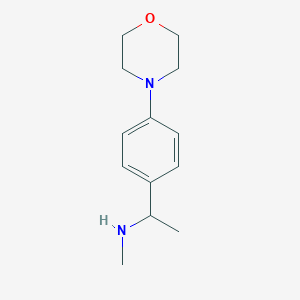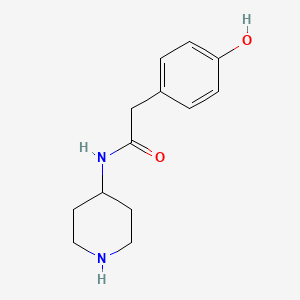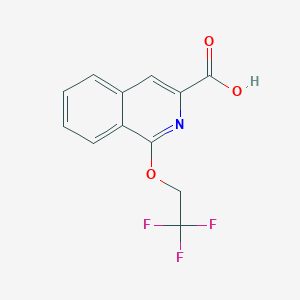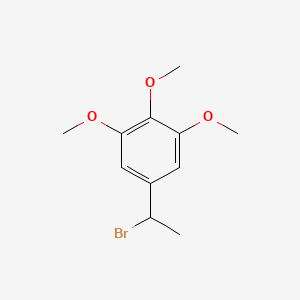
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene
Descripción general
Descripción
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromoethyl group and three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene typically involves the bromination of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with bromine in the presence of a Lewis acid catalyst such as aluminum bromide or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium cyanide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of compounds like 5-(1-cyanoethyl)-1,2,3-trimethoxybenzene.
Oxidation: Formation of carbonyl compounds such as 5-(1-oxoethyl)-1,2,3-trimethoxybenzene.
Reduction: Formation of ethyl derivatives like 5-(1-ethyl)-1,2,3-trimethoxybenzene.
Aplicaciones Científicas De Investigación
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,3,4-trimethoxybenzene
- 1-Bromo-3,4,5-trimethoxybenzene
- 1-Bromo-2,4,5-trimethoxybenzene
Uniqueness
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the bromoethyl group and three methoxy groups in specific positions on the benzene ring distinguishes it from other similar compounds and provides unique properties that can be exploited in various research and industrial applications.
Propiedades
IUPAC Name |
5-(1-bromoethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJNBPMDNWZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


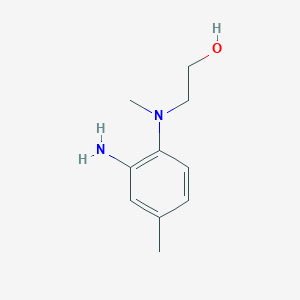

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
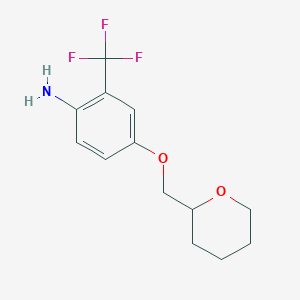
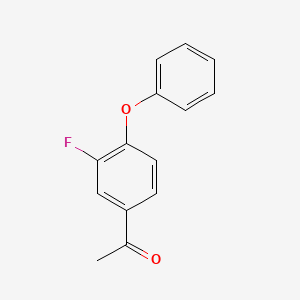
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
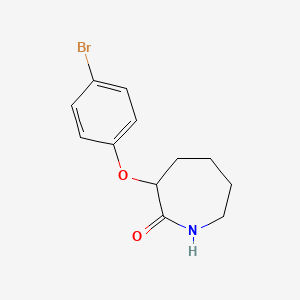
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
